5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole
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Overview
Description
5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is a compound belonging to the class of nitroazoles, specifically pyrazoles. This compound is characterized by the presence of a nitro group (-NO2) and a perfluoropropyl group (-C3F7) attached to the pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the use of nitric acid or a sulfuric-nitric acid mixture as nitrating agents . The reaction conditions often require careful control of temperature and acidity to ensure the selective introduction of the nitro group without causing over-nitration or decomposition of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced nitrating agents such as nitronium tetrafluoroborate or nitrogen dioxide can enhance the efficiency and selectivity of the nitration process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The perfluoropropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino-pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive nitrogen species (RNS) that can modulate various biological processes. The perfluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a perfluoropropyl group.
4-Nitro-3-(perfluoropropyl)-1H-pyrazole: Lacks the methyl group at the 5-position.
5-Methyl-3-(perfluoropropyl)-1H-pyrazole: Lacks the nitro group at the 4-position.
Uniqueness
The presence of both the nitro and perfluoropropyl groups in 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole imparts unique chemical properties, such as high electron-withdrawing capacity and enhanced lipophilicity. These properties make it distinct from other similar compounds and contribute to its diverse applications in scientific research and industry .
Properties
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F7N3O2/c1-2-3(17(18)19)4(16-15-2)5(8,9)6(10,11)7(12,13)14/h1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFISFKBSXJEHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379289 |
Source
|
Record name | 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82633-69-0 |
Source
|
Record name | 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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